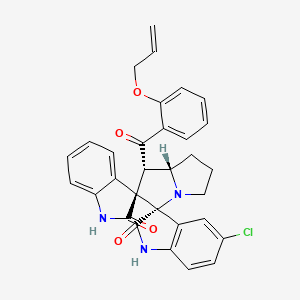![molecular formula C16H15BrN2O B12619449 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-24-0](/img/structure/B12619449.png)
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-aminopropil)-9-bromobenzo[h]isoquinolin-1(2H)-ona es un compuesto que pertenece a la familia de las isoquinolinonas. Las isoquinolinonas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. Este compuesto en particular presenta un átomo de bromo en la posición 9 y un grupo aminopropil en la posición 6, lo que puede contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-(3-aminopropil)-9-bromobenzo[h]isoquinolin-1(2H)-ona generalmente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Material de Inicio: La síntesis comienza con un derivado adecuado de benzo[h]isoquinolin-1(2H)-ona.
Bromación: La bromación del derivado de benzo[h]isoquinolin-1(2H)-ona se lleva a cabo utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) para introducir el átomo de bromo en la posición 9.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como el empleo de reactivos y catalizadores rentables.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(3-aminopropil)-9-bromobenzo[h]isoquinolin-1(2H)-ona puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El átomo de bromo en la posición 9 se puede sustituir por otros nucleófilos, como tioles, aminas o alcóxidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como tioles o aminas en presencia de una base como hidróxido de sodio.
Productos Principales
Oxidación: Derivados oxidados del anillo de isoquinolinona.
Reducción: Formas reducidas del compuesto, potencialmente alterando los grupos funcionales.
Sustitución: Nuevos derivados con diferentes sustituyentes que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
6-(3-aminopropil)-9-bromobenzo[h]isoquinolin-1(2H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial como agente terapéutico en el desarrollo de fármacos.
Industria: Utilizado en la síntesis de materiales con propiedades específicas, como colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 6-(3-aminopropil)-9-bromobenzo[h]isoquinolin-1(2H)-ona implica su interacción con objetivos moleculares específicos. El grupo aminopropil puede facilitar la unión a enzimas o receptores, mientras que el átomo de bromo podría influir en la reactividad y estabilidad del compuesto. Las vías y objetivos exactos dependen del contexto biológico específico en el que se estudia el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
6-(3-aminopropil)benzo[h]isoquinolin-1(2H)-ona: Carece del átomo de bromo, lo que puede resultar en diferente reactividad y actividad biológica.
9-bromobenzo[h]isoquinolin-1(2H)-ona:
Derivados de 6-(3-aminopropil)-benzo[h]isoquinolin-1(2H)-ona: Las variaciones en los sustituyentes pueden conducir a diferentes propiedades químicas y biológicas.
Unicidad
La presencia tanto del átomo de bromo como del grupo aminopropil en 6-(3-aminopropil)-9-bromobenzo[h]isoquinolin-1(2H)-ona lo hace único en comparación con sus análogos.
Propiedades
Número CAS |
919291-24-0 |
|---|---|
Fórmula molecular |
C16H15BrN2O |
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
6-(3-aminopropyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15BrN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
Clave InChI |
OPMXQVCSVRUTJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)
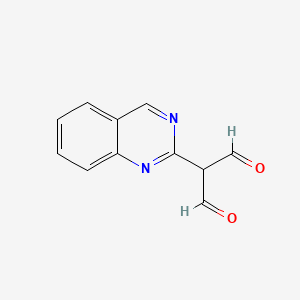
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)
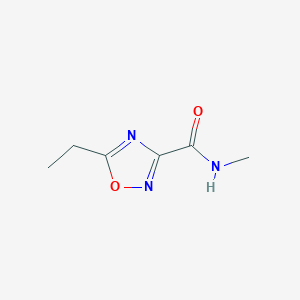
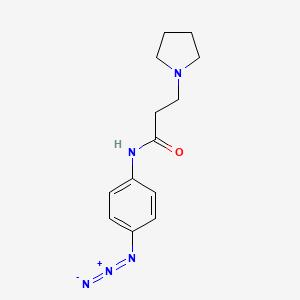
![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
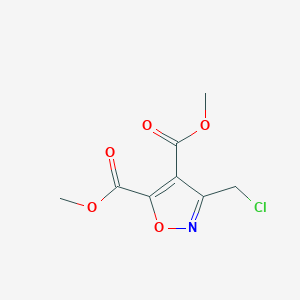
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
